molecular formula C17H22N4OS2 B2878059 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034476-55-4

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2878059
CAS No.: 2034476-55-4
M. Wt: 362.51
InChI Key: TUERLLOQNXOBLW-UHFFFAOYSA-N
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Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core linked to a piperidine-thiolane hybrid scaffold. This specific structural architecture, featuring nitrogen and sulfur heterocycles, is of significant interest in medicinal chemistry and chemical biology for the design and exploration of novel bioactive compounds. Research into this compound and its analogs is primarily focused on their potential as modulators of key enzymatic pathways. For instance, structurally related benzothiadiazole-carboxamide compounds have been investigated in the context of modulating Nicotinamide phosphoribosyltransferase (NAMPT) activity . NAMPT is a critical enzyme in the NAD+ salvage pathway, and its inhibition presents a promising therapeutic strategy in oncology, making research chemicals with this profile valuable tools for studying cancer cell metabolism . The molecular framework of this compound, which integrates a lipophilic benzothiadiazole unit with a complex amine-containing side chain, is designed to interact with specific biological targets. Researchers can utilize this compound as a key intermediate or a chemical probe in high-throughput screening assays, structure-activity relationship (SAR) studies, and lead optimization programs aimed at developing new classes of enzyme inhibitors or receptor modulators. Its primary research value lies in its application for investigating cellular mechanisms and advancing drug discovery projects, strictly within a non-clinical, research setting.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c22-17(13-1-2-15-16(9-13)20-24-19-15)18-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUERLLOQNXOBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, including the formation of the piperidine and tetrahydrothiophene rings, followed by their coupling with the benzo[c][1,2,5]thiadiazole moiety. Common reagents used in these reactions include various amines, thiols, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

The compound shares structural homology with several pharmacologically active carboxamide derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Pharmacological Target/Activity Reference
Target Compound Benzothiadiazole-5-carboxamide Piperidin-4-ylmethyl, thiolan-3-yl Hypothesized: Kinase inhibition, GPCR modulation
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole-5-carboxamide Piperidin-4-ylmethyl, dimethylsulfamoyl Potential kinase/phosphatase inhibition (structural similarity to kinase inhibitors)
2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide Thiazole-4-carboxamide Piperidin-4-yl, pyrazole-carbonyl Antifungal and antiviral activity (e.g., tobacco mosaic virus inhibition)
BMS-354825 (Dasatinib analog) Thiazole-5-carboxamide Piperazinyl-pyrimidinyl Dual Src/Abl kinase inhibitor (antitumor activity)

Binding and Functional Differences

  • Receptor Affinity: Unlike cannabinoid receptor ligands (e.g., CP 55,940 or WIN 55212-2) that target CB1/CB2 receptors , the target compound’s benzothiadiazole core and thiolan-piperidine side chain suggest divergent targets, possibly kinase domains or viral proteases.
  • Functional Activity: The thiadiazole/thiazole carboxamide analogs (e.g., ) exhibit antifungal or kinase-inhibitory activity, implying that the target compound’s benzothiadiazole group may enhance electron-deficient interactions critical for enzyme inhibition. Unlike CB1/CB2 ligands, which modulate cAMP and ion channels , the target compound’s lack of a fatty acid ethanolamide structure (e.g., anandamide) reduces likelihood of GPCR binding.

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzothiadiazole moiety, known for its diverse pharmacological properties, with a piperidine and thiolane structure. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate design, which includes:

  • Benzothiadiazole : A bicyclic structure known for its electron-deficient properties.
  • Piperidine : A six-membered ring that contributes to the compound's basicity and ability to interact with biological targets.
  • Thiolane : A five-membered ring containing sulfur, which may influence the compound's reactivity and interaction with biomolecules.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The benzothiadiazole moiety is particularly noted for its ability to modulate various signaling pathways, potentially affecting:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : The ability to inhibit tumor cell proliferation has been documented in related benzothiadiazole derivatives.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

1. Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial effects. For instance:

  • In vitro studies showed that certain benzothiadiazole derivatives have minimal inhibitory concentrations (MIC) effective against various pathogens, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

In vitro assays have demonstrated that compounds related to this structure can induce apoptosis in cancer cell lines:

  • Case Study : A derivative exhibited selective cytotoxicity against the WI-38 VA-13 subline (a tumorigenic cell line) while sparing normal cells. The effective concentration (EC50) was reported as low as 28 ng/mL .

3. Anti-inflammatory Effects

Compounds within this class have shown promise in reducing inflammation:

  • Mechanism : They may inhibit pro-inflammatory cytokines or pathways involved in inflammatory responses.

Research Findings

A summary of relevant findings from recent literature is presented in the table below:

StudyCompoundBiological ActivityIC50/EC50Reference
1Benzothiadiazole DerivativeAntimicrobial50 μg/mL
2Similar CompoundAnticancer (WI-38 VA-13)28 ng/mL
3Related CompoundAnti-inflammatoryNot specified

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